molecular formula C38H41N3O7 B12774427 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide CAS No. 125575-08-8

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide

Cat. No.: B12774427
CAS No.: 125575-08-8
M. Wt: 651.7 g/mol
InChI Key: QKBGMJGOMHGKOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N’-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide is a complex organic compound with a unique structure that combines naphthalene and benzenecarboximidamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N’-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide typically involves multi-step organic reactions. One common method involves the condensation of 2-naphthol with aromatic aldehydes and amines under solvent-free conditions using catalysts such as triethanolammonium acetate . This green and efficient one-pot synthesis method is advantageous due to its high yields, low cost, and the absence of column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Catalysts and reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N’-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups in the naphthalene rings can be oxidized to form quinones.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N’-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N’-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N’-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide is unique due to its combination of naphthalene and benzenecarboximidamide moieties, which confer distinct chemical and biological properties

Properties

CAS No.

125575-08-8

Molecular Formula

C38H41N3O7

Molecular Weight

651.7 g/mol

IUPAC Name

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide

InChI

InChI=1S/C23H16O6.C15H25N3O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-4-18(5-2)12-11-17-15(16)13-7-9-14(10-8-13)19-6-3/h1-10,24-25H,11H2,(H,26,27)(H,28,29);7-10H,4-6,11-12H2,1-3H3,(H2,16,17)

InChI Key

QKBGMJGOMHGKOE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN=C(C1=CC=C(C=C1)OCC)N.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.